molecular formula C8H8Br2 B041939 1,2-Bis(bromomethyl)benzene CAS No. 91-13-4

1,2-Bis(bromomethyl)benzene

Cat. No. B041939
CAS RN: 91-13-4
M. Wt: 263.96 g/mol
InChI Key: KGKAYWMGPDWLQZ-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)benzene is a significant compound in organic chemistry, serving as a precursor for synthesizing various complex molecules. It's particularly useful in the synthesis of polymers, pharmaceuticals, and as a cross-linking agent due to its two reactive bromomethyl groups.

Synthesis Analysis

The synthesis of 1,2-bis(bromomethyl)benzene and related compounds often involves halogenation reactions where bromine is introduced into the benzene ring. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of hydroquinone leads to efficient paired Diels–Alder reactions, showcasing its reactivity and usefulness in synthetic organic chemistry (Habibi, Pakravan, & Nematollahi, 2014).

Molecular Structure Analysis

X-ray structure determinations of bromomethyl-substituted benzenes reveal that their molecular packing is influenced by interactions between the bromomethyl groups, demonstrating the importance of these groups in determining the solid-state structure of the compound (Jones & Kuś, 2007).

Chemical Reactions and Properties

1,2-Bis(bromomethyl)benzene undergoes various chemical reactions, including Suzuki coupling and Stille coupling reactions, thanks to its reactive bromomethyl groups. This flexibility makes it a versatile building block in organic synthesis (Reus, Liu, Bolte, Lerner, & Wagner, 2012).

Scientific Research Applications

Electro-Synthetic Applications

  • 1,2-Bis(bromomethyl)benzene plays a critical role in the green and convergent paired Diels–Alder electro-synthetic reactions. It undergoes electrochemical reduction in the presence of other compounds to produce high-yield, selective, and pure final products, contributing to environmentally friendly synthesis methods (Habibi, Pakravan, & Nematollahi, 2014) (Habibi, Pakravan, & Nematollahi, 2015).

Chemical Synthesis

  • It is used in the reductive debromination of arenes, where its reaction with tetrakis(dimethylamino)ethylene (TDAE) leads to the formation of tetrahydronaphthalenes, highlighting its versatility in organic synthesis (Nishiyama et al., 2005).

Functional Material Development

  • 1,2-Bis(bromomethyl)benzene is integral in synthesizing functionalized benzene derivatives through reactions like Diels-Alder or C-H activation, contributing to the development of materials like benzyne precursors and Lewis acid catalysts (Reus et al., 2012).

Ring Compound Synthesis

  • It serves as a reactant for producing highly substituted ring compounds, showcasing its utility in generating complex molecular structures (Takahashi et al., 1998).

Photovoltaic Applications

  • In the field of photovoltaic devices, 1,2-Bis(bromomethyl)benzene contributes to the synthesis of main-chain fullerene polymers, highlighting its importance in the development of new materials for energy applications (Hiorns et al., 2009).

Spectroscopy and Ligand Behavior

  • The compound demonstrates dual functionality, acting both as a ligand and reactant, which is studied through techniques like synchronous fluorescence spectroscopy (Cavalheiro et al., 2019).

Molecular Structure Analysis

  • It is used in studies focusing on molecular structure analysis and interactions, offering insights into the behavior of bromomethyl-substituted benzenes (Kuś et al., 2023).

Bioconjugation in Therapeutics

  • 1,2-Bis(bromomethyl)benzene is utilized in bioconjugation processes, particularly in the development of multifunctional macromolecular structures for therapeutic applications (Ramos-Tomillero et al., 2018).

Safety And Hazards

While specific safety and hazard information for 1,2-Bis(bromomethyl)benzene was not found in the search results, brominated compounds in general can be hazardous and should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

1,2-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKAYWMGPDWLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059019
Record name Xylylene dibromide
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Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(bromomethyl)benzene

CAS RN

91-13-4
Record name 1,2-Bis(bromomethyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Bis(bromomethyl)benzene
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Record name 1,2-Bis(bromomethyl)benzene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2-bis(bromomethyl)-
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Record name Xylylene dibromide
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Record name α,α'-dibromo-o-xylene
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Record name O-BIS(BROMOMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
631
Citations
D Habibi, N Pakravan, D Nematollahi - Electrochemistry communications, 2014 - Elsevier
The electrochemical reduction of 1,2-bis(bromomethyl)benzene (2a) has been studied in the presence of 1,4-hydroquinone (1a) in an undivided cell in water/ethanol solution (40/60) by …
Number of citations: 19 www.sciencedirect.com
D Habibi, N Pakravan, D Nematollahi - Journal of Electroanalytical …, 2015 - Elsevier
The electrochemical reduction of 1,2-bis(bromomethyl)benzene (1a) has been investigated in the presence of naphthoquinone derivatives (2a-c) in EtOH/LiClO 4 solution using cyclic …
Number of citations: 5 www.sciencedirect.com
TS Chou, CY Chang - The Journal of Organic Chemistry, 1991 - ACS Publications
Previously, we had found a method to overcome the entropic problem in the preparation of seven-membered carbocycles via the dialkylative cyclization of a rigid functionalized ring …
Number of citations: 17 pubs.acs.org
P Szlachcic, W Migda, K Stadnicka - Journal of Molecular Structure, 2007 - Elsevier
Solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene (1) were obtained, and their crystal structures were determined by X-ray diffraction. Crystal structure analysis indicated the …
Number of citations: 1 www.sciencedirect.com
H Kakiya, H Shinokubo, K Oshima - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
Treatment of trialkyl(dibromomethyl)silanes with trialkylmanganates, derived from manganese(II) chloride and three molar amounts of Grignard reagents or alkyllithiums, provided (E)-1-…
Number of citations: 24 www.journal.csj.jp
N Kise, R Mimura - Tetrahedron: Asymmetry, 2007 - Elsevier
The reduction of 1,2-bis(bromomethyl)benzene with zinc powder followed by cycloaddition with the chiral dienophile (4R,5S)-1-acryloyl-3,4-dimethyl-5-phenyl-2-imidazolidinone in the …
Number of citations: 13 www.sciencedirect.com
D Suarez, G Laval, SM Tu, D Jiang, CL Robinson… - …, 2009 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 25 www.thieme-connect.com
Y Nishiyama, H Kawabata, A Kobayashi, T Nishino… - Tetrahedron letters, 2005 - Elsevier
A new method for the reductive debromination of 1,2-bis(bromomethyl)arenes has been developed. The treatment of 1,2-bis(bromomethyl)benzene with tetrakis(dimethylamino)…
Number of citations: 23 www.sciencedirect.com
VA Ozeryanskii, PA Vakhromova, AF Pozharskii - 2013 - pdfs.semanticscholar.org
A new 1, 5-diazacyclodecane-based proton sponge 9 has been prepared by treatment of 1, 8-di (methylamino) naphthalene (7) with 1, 8-bis (bromomethyl) naphthalene (8). Though the …
Number of citations: 4 pdfs.semanticscholar.org
Y Zhao, M Hong, W Su, R Cao, Z Zhou, ASC Chan - Chemistry Letters, 2000 - journal.csj.jp
A neutral exo-pyridino-bidentate ligand, 1,2-bis[(4-pyridinyl)sulfanylmethyl]benzene (psb), was prepared from the reaction of 1,2-bis(bromomethyl)benzene and sodium pyridine-4-…
Number of citations: 10 www.journal.csj.jp

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